molecular formula C3H5ClO3 B1593478 3-Chlorolactic acid, (S)- CAS No. 82079-44-5

3-Chlorolactic acid, (S)-

Cat. No. B1593478
CAS RN: 82079-44-5
M. Wt: 124.52 g/mol
InChI Key: OSLCJYYQMKPZHU-UWTATZPHSA-N
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Description

3-Chlorolactic acid, (S)-, also known as (S)-3-Chloro-2-hydroxypropionic acid, is a chemical compound with the molecular formula C3H5ClO3 . It is a 2-hydroxy monocarboxylic acid that is lactic acid in which one of the methyl hydrogens is replaced by a chloro group .


Molecular Structure Analysis

The molecular structure of 3-Chlorolactic acid, (S)- is characterized by its molecular formula C3H5ClO3 . The average mass is 124.523 Da and the monoisotopic mass is 123.992722 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chlorolactic acid, (S)- include its molecular formula C3H5ClO3, average mass 124.523 Da, and monoisotopic mass 123.992722 Da . More research is needed to fully understand the physical and chemical properties of 3-Chlorolactic acid, (S)-.

Safety And Hazards

The safety data sheet for 3-Chlorolactic acid, (S)- suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for research on 3-Chlorolactic acid, (S)- could include further investigation of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards .

properties

IUPAC Name

(2S)-3-chloro-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLCJYYQMKPZHU-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231556
Record name 3-Chlorolactic acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorolactic acid, (S)-

CAS RN

82079-44-5
Record name 3-Chlorolactic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorolactic acid, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLOROLACTIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBQ9EDM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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